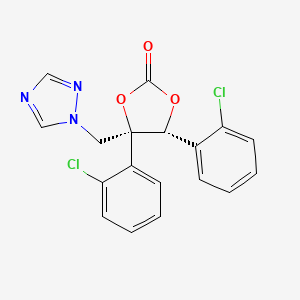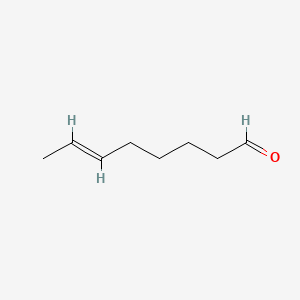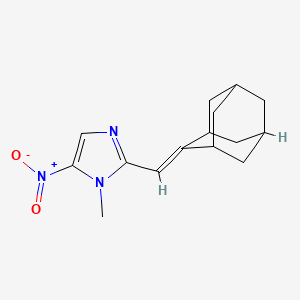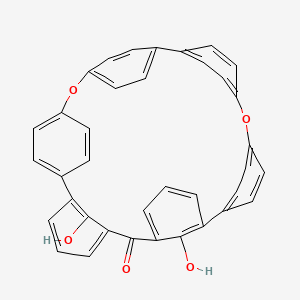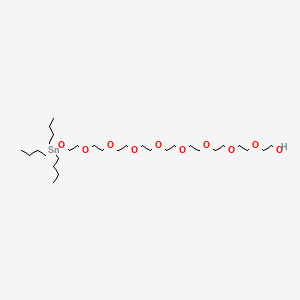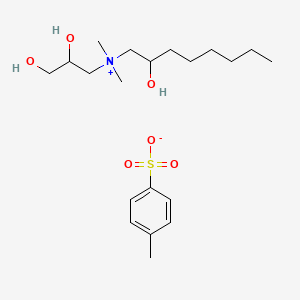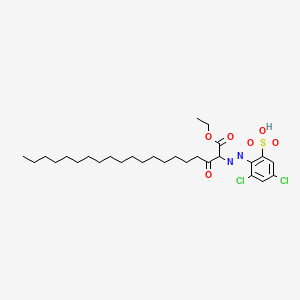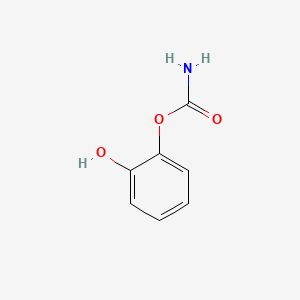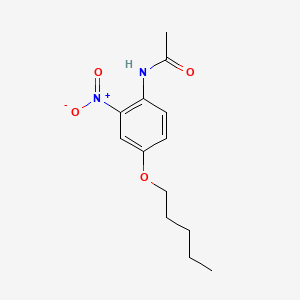![molecular formula C10H13ClO B12685899 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 84473-81-4](/img/structure/B12685899.png)
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a chemical compound with the molecular formula C10H13ClO. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic hydrocarbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the chlorination of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C10H14O2+SOCl2→C10H13ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors enhances the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions to facilitate the addition reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products include amides, esters, and thioesters.
Addition Products: The addition of electrophiles results in the formation of halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Medicinal Chemistry: Researchers utilize this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive nature.
Wirkmechanismus
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors or activators of specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and shares a similar bicyclic structure.
Bicyclo[2.2.1]heptane Derivatives: Other derivatives of bicyclo[2.2.1]heptane, such as norbornene and norbornadiene, exhibit similar reactivity patterns but differ in their specific functional groups and applications.
Uniqueness: 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic structure and a highly reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both academic and industrial research.
Eigenschaften
CAS-Nummer |
84473-81-4 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3 |
InChI-Schlüssel |
XUCYGPULSFEFCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(C1C(=O)Cl)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



